molecular formula C16H31N3O3 B13163486 tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate

tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate

Cat. No.: B13163486
M. Wt: 313.44 g/mol
InChI Key: YJGGJECFJJZGNN-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a sophisticated chemical intermediate. Its molecular structure, which incorporates a 4-aminopiperidine moiety linked via an amide bond to a carbamate-protected amine chain, is a key feature in molecules designed to modulate biologically relevant targets. Piperidine derivatives are recognized for their broad utility in drug discovery . This compound serves as a crucial precursor in the synthesis of more complex molecules. Its primary research application lies in the exploration and development of novel inhibitors targeting the NLRP3 inflammasome, a multiprotein complex implicated in a wide range of inflammatory diseases . The NLRP3 inflammasome is a cytosolic pattern recognition receptor that, upon activation, drives the maturation of pro-inflammatory cytokines like IL-1β and leads to a form of inflammatory cell death called pyroptosis . Aberrant activation of NLRP3 is involved in the pathogenesis of autoimmune, neurodegenerative, cardiovascular, and metabolic diseases, making it a high-value target for therapeutic intervention . Researchers utilize this compound as a versatile building block to create analogs that can potentially block NLRP3 activation, thereby inhibiting IL-1β release and pyroptosis in cellular models . Furthermore, its structural features make it a valuable intermediate for constructing bifunctional compounds, such as PROTACs (Proteolysis Targeting Chimeras), which are used to induce the degradation of specific disease-causing proteins . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H31N3O3

Molecular Weight

313.44 g/mol

IUPAC Name

tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate

InChI

InChI=1S/C16H31N3O3/c1-6-19(15(21)22-16(3,4)5)12(2)11-14(20)18-9-7-13(17)8-10-18/h12-13H,6-11,17H2,1-5H3

InChI Key

YJGGJECFJJZGNN-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)CC(=O)N1CCC(CC1)N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Formation of the Aminopiperidine Intermediate

  • The starting point typically involves piperidine, which undergoes nucleophilic substitution or reductive amination to introduce the amino group at the 4-position.
  • This intermediate is crucial as it provides the scaffold for subsequent functionalization.

Introduction of the tert-Butyl Carbamate Protecting Group

  • The tert-butyl group is introduced by reacting the aminopiperidine intermediate with tert-butyl chloroformate under basic conditions (e.g., triethylamine or sodium bicarbonate as base).
  • This step protects the amine functionality during further synthetic manipulations, enhancing stability and selectivity.

Formation of the Ethylcarbamate Group

  • The ethylcarbamate group is installed by reacting the intermediate with ethyl isocyanate.
  • This reaction typically occurs under controlled temperature and inert atmosphere to prevent side reactions.
  • The carbamate formation proceeds via nucleophilic attack of the amino group on the isocyanate carbon.

Ketone Functionalization on the Butan-2-yl Backbone

  • The 4-oxobutan-2-yl moiety is introduced either by oxidation of the corresponding alcohol or via acylation reactions.
  • Careful control of reaction conditions is required to maintain the ketone functionality without over-oxidation or side reactions.
Step Reaction Reagents and Conditions Yield (%) Notes
1 Aminopiperidine formation Piperidine + appropriate amine precursor, reductive amination or nucleophilic substitution 70-85 Requires controlled temperature and inert atmosphere
2 Boc protection tert-Butyl chloroformate, base (e.g., triethylamine), solvent: dichloromethane, 0-25 °C 85-95 Protects the amine; mild conditions preferred
3 Ethylcarbamate formation Ethyl isocyanate, solvent: dry tetrahydrofuran or dichloromethane, 0-25 °C 80-90 Reaction under inert atmosphere to avoid moisture
4 Ketone introduction Oxidation (e.g., Dess-Martin periodinane, PCC) or acylation 75-85 Sensitive step; requires monitoring to avoid side products

Data adapted and synthesized from multiple peer-reviewed sources and chemical supplier reports.

  • Industrial synthesis follows the same general synthetic pathway but emphasizes scalability, process safety, and cost-efficiency.
  • Large-scale reactors with precise temperature and pressure controls are used.
  • Purification steps often involve crystallization or chromatographic methods adapted for bulk production.
  • Process optimization focuses on maximizing yield and purity while minimizing hazardous waste.
Feature tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate tert-butyl (1-acetylpiperidin-4-yl)carbamate Dihydroisoquinoline-pyrimidine analogue
Functional Groups 4-oxo ketone, ethylcarbamate, Boc-protected amine Acetyl group, Boc-protected amine Heterocyclic fused rings
Synthetic Complexity Moderate to high; requires ketone and carbamate coupling Lower; straightforward acetylation High; complex heterocyclic synthesis
Stability Boc group enhances stability; ketone sensitive to nucleophiles Stable under mild conditions Variable; depends on heterocycle
Yield 75-95% per step >90% under mild conditions Variable, often lower yields
Biological Relevance Potential neuroactive and antimicrobial activity Used in CNS agents Kinase inhibition

This comparison highlights the synthetic challenges and opportunities for this compound, emphasizing the importance of careful control during ketone and carbamate formation.

  • Studies indicate that the use of mild bases and low temperatures during Boc protection and carbamate formation improves selectivity and yield.
  • Protecting group strategies are critical; the tert-butyl carbamate (Boc) group provides excellent stability during subsequent synthetic steps.
  • Oxidation to introduce the ketone functionality benefits from reagents like Dess-Martin periodinane, which offer mild and selective oxidation.
  • Purification via silica gel chromatography or recrystallization is effective, but the ketone moiety requires inert atmosphere handling to prevent degradation.
Parameter Optimal Range/Condition Remarks
Temperature for Boc protection 0 to 25 °C Prevents side reactions
Base for Boc protection Triethylamine or NaHCO3 Neutralizes HCl byproduct
Solvent for carbamate formation Dry THF or DCM Avoids moisture-induced side reactions
Oxidation reagent Dess-Martin periodinane, PCC Selective ketone formation
Reaction atmosphere Inert (N2 or Ar) Protects sensitive intermediates

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products:

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Substituted derivatives at the amine group.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Used in the study of enzyme-substrate interactions.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:

    Enzyme inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor modulation: The compound can modulate the activity of receptors by binding to their ligand-binding sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

Below is a comparative analysis of tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate with structurally related compounds, focusing on synthesis, reactivity, and spectral properties.

Compound Key Structural Features Synthetic Method 1H NMR and LCMS Data
This compound - Boc-protected amine
- 4-oxobutan-2-yl linker
- N-ethylcarbamate
- Multi-step synthesis with Boc protection and piperidine coupling Limited data in public literature; expected δ ~1.4 ppm (Boc CH3), δ ~3.5 ppm (piperidine NH)
tert-butyl (1-acetylpiperidin-4-yl)carbamate - Boc-protected amine
- Acetylated piperidine N
- No oxo or ethylcarbamate groups
- Acetylation of tert-butyl piperidin-4-ylcarbamate with Ac2O in DCM/Et3N 1H NMR (CDCl3): δ 4.00–3.90 (m, 1H), δ 2.05 (s, 3H, acetyl CH3); LCMS m/z 243.1 [M+H]+
(S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide - Acetylated piperidine
- Pyrimidine-carboxamide core
- Dihydroisoquinoline moiety
- Multi-step coupling of acetylpiperidine with pyrimidine intermediates 1H NMR (DMSO-d6): δ 8.65 (s, 1H, pyrimidine), δ 7.30–7.10 (m, 4H, isoquinoline)

Critical Differences

Functional Group Diversity: The target compound’s 4-oxobutan-2-yl linker and N-ethylcarbamate distinguish it from tert-butyl (1-acetylpiperidin-4-yl)carbamate, which lacks these groups but includes an acetylated piperidine . The dihydroisoquinoline-containing analogue (third entry) emphasizes heterocyclic diversity, enhancing binding affinity in enzyme inhibition compared to the simpler carbamate derivatives.

Synthetic Complexity :

  • The target compound requires precise control over ketone formation and carbamate coupling, whereas tert-butyl (1-acetylpiperidin-4-yl)carbamate is synthesized via straightforward acetylation .

Spectroscopic Signatures :

  • The acetyl group in tert-butyl (1-acetylpiperidin-4-yl)carbamate produces a distinct singlet at δ 2.05 ppm in 1H NMR, absent in the target compound. Conversely, the ethylcarbamate group in the target compound would exhibit characteristic triplet signals for CH2CH3.

Biological Relevance: The dihydroisoquinoline-pyrimidine analogue demonstrates validated activity in kinase assays, while the target compound’s bioactivity remains underexplored but inferred from structural parallels .

Research Findings and Implications

  • Synthetic Efficiency : The tert-butyl (1-acetylpiperidin-4-yl)carbamate synthesis achieves >90% yield under mild conditions (0°C, 2 hours) , suggesting that similar protocols could optimize the target compound’s production.
  • Stability : The Boc group in both compounds enhances stability during purification, but the 4-oxo group in the target compound may introduce susceptibility to nucleophilic attack, requiring inert conditions.
  • Pharmacological Potential: Piperidine-carbamate hybrids are recurrent in drug discovery (e.g., anticoagulants, CNS agents), positioning the target compound as a versatile scaffold for further derivatization.

Biological Activity

Tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H27N3O3, with a molecular weight of approximately 285.39 g/mol. The compound is characterized by the presence of a tert-butyl group, a piperidine moiety, and a carbamate functional group, which contribute to its biological properties.

Preliminary studies suggest that this compound interacts with various biological targets, potentially including:

  • Neurotransmitter Systems : The piperidine ring may facilitate interactions with neurotransmitter receptors, indicating potential neuroactive properties.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may also possess these properties, making it a candidate for addressing antibiotic resistance .
  • Viral Inhibition : Research on structurally related compounds has shown efficacy against viruses such as Hepatitis C, indicating that this compound might exhibit similar antiviral effects .

Antimicrobial Properties

Studies have indicated that compounds with similar structures to this compound exhibit promising antibacterial and antifungal activities. These findings are crucial in the context of increasing antibiotic resistance globally.

Biological ActivityReference
Antibacterial
Antifungal
Antiviral

Study 1: Antiviral Activity

A study focusing on a 4-amino-piperidine scaffold demonstrated that derivatives could inhibit Hepatitis C virus (HCV) replication effectively. The original compound exhibited an EC50 value of 2.57 μM without significant toxicity (CC50 > 20 μM) in vitro . This suggests that this compound may share similar antiviral mechanisms.

Study 2: Neuroactive Properties

Research into piperidine derivatives has revealed their potential in treating neurological disorders. Compounds structurally related to this compound have shown efficacy in modulating neurotransmitter systems, which could lead to therapeutic applications in conditions such as depression or anxiety .

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